Moderate but Significant Lipophilicity Reduction Relative to the 4-Bromobenzyl Analog
The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.6 log units lower than that of its closest commercially available comparator, 1-(1-(4-bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034604-72-1, XLogP3-AA 3.7) [1][2]. This difference shifts the target compound closer to the generally preferred lipophilicity window for lead-like molecules (LogP 1–3), potentially reducing non-specific protein binding and phospholipidosis risk relative to the more lipophilic bromobenzyl congener [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034604-72-1): XLogP3-AA 3.7 |
| Quantified Difference | ΔXLogP = -0.6 (target is 0.6 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, a lower XLogP within the same scaffold family predicts superior aqueous solubility and potentially cleaner ADME profiles, making this compound a more favorable starting point for hit-to-lead optimization compared to the bromobenzyl analog.
- [1] PubChem Compound Summary for CID 91819463, 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 91819517, 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information (2025). View Source
